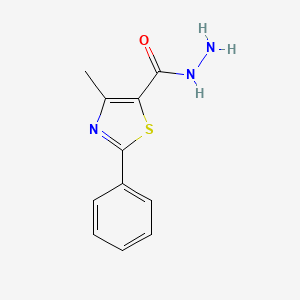

4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide

Description

The exact mass of the compound 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >35 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-7-9(10(15)14-12)16-11(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQSOVDYCSQOIJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351940 | |

| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>35 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826870 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61292-08-8 | |

| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into the synthesis, structural elucidation, and key physicochemical parameters critical for its application in drug discovery and development. Detailed experimental protocols for its characterization are provided, underpinned by established scientific principles. The guide is intended to serve as a valuable resource for researchers engaged in the exploration of thiazole and carbohydrazide derivatives as potential therapeutic agents.

Introduction: The Significance of the Thiazole-Carbohydrazide Scaffold

The thiazole ring is a prominent five-membered heterocyclic motif containing sulfur and nitrogen atoms, and it is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[2] The versatility of the thiazole nucleus allows for extensive chemical modifications, enabling the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.

The carbohydrazide functional group (-CONHNH2) is another crucial pharmacophore that imparts unique chemical properties to a molecule.[3] It serves as a versatile building block for the synthesis of various heterocyclic systems and is known to contribute to the biological activity of many compounds.[3] The combination of the thiazole ring and the carbohydrazide moiety in 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide creates a scaffold with significant potential for the development of novel therapeutic agents. This compound has been utilized as a synthon in the creation of new derivatives with promising anticancer activity, highlighting its importance in the field of medicinal chemistry.[2]

This guide will provide an in-depth analysis of the core physicochemical properties of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide, offering both theoretical insights and practical experimental methodologies.

Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide

The synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is typically achieved through a two-step process. The first step involves the formation of the thiazole ring via the Hantzsch thiazole synthesis, followed by the conversion of the resulting ester into the desired carbohydrazide.

Step 1: Hantzsch Thiazole Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

The Hantzsch thiazole synthesis is a classic and efficient method for the preparation of thiazole derivatives.[4][5] It involves the reaction of a thioamide with an α-haloketone. In this case, thiobenzamide reacts with ethyl 2-chloroacetoacetate to yield ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.[6]

Experimental Protocol:

Materials:

-

Thiobenzamide

-

Ethyl 2-chloroacetoacetate

-

Ethanol

-

Sodium bicarbonate

-

Water

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve thiobenzamide (1 equivalent) in ethanol.

-

To this solution, add ethyl 2-chloroacetoacetate (1 equivalent).

-

Heat the reaction mixture to reflux with continuous stirring for 4-6 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

-

Wash the solid with cold water to remove any inorganic impurities.

-

Recrystallize the crude product from ethanol to obtain pure ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.

Caption: Workflow for the Hantzsch synthesis of the thiazole ester intermediate.

Step 2: Conversion to 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide

The ethyl ester is subsequently converted to the carbohydrazide by reaction with hydrazine hydrate.[3] This nucleophilic acyl substitution reaction is a standard and effective method for the preparation of hydrazides from their corresponding esters.[7]

Experimental Protocol:

Materials:

-

Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

-

Hydrazine hydrate (80-100%)

-

Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Büchner funnel and flask

-

Filter paper

Procedure:

-

In a round-bottom flask, dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in ethanol.

-

Add an excess of hydrazine hydrate (3-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux with continuous stirring for 8-12 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.

-

Collect the solid product by vacuum filtration.

-

Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Dry the product under vacuum to yield 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide.

Caption: Conversion of the thiazole ester to the final carbohydrazide product.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount in the early stages of drug development. These properties influence a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.

Table 1: Core Physicochemical Properties of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide

| Property | Value | Method/Source |

| Molecular Formula | C₁₁H₁₁N₃OS | (ChemicalBook)[8] |

| Molecular Weight | 233.29 g/mol | (ChemicalBook)[8] |

| CAS Number | 61292-08-8 | (ChemicalBook)[8] |

| Melting Point | Not explicitly reported. Similar carbohydrazide derivatives often exhibit melting points in the range of 150-250 °C. For example, some pyrazine carbohydrazide derivatives melt around 170 °C.[9] | Literature comparison |

| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF, and sparingly soluble in water and non-polar solvents. | General solubility trends for similar heterocyclic compounds.[10] |

| pKa | Not experimentally determined. Computational predictions for substituted thiazoles suggest the thiazole nitrogen is weakly basic. The carbohydrazide moiety has both acidic and basic character. | Computational prediction and chemical intuition.[7] |

| LogP | Not experimentally determined. Calculated values for similar structures suggest a moderate lipophilicity. | Computational prediction and experimental methods for related compounds. |

Solubility

Solubility is a critical parameter that affects a drug's bioavailability. The presence of both a relatively non-polar phenylthiazole core and a polar carbohydrazide group suggests that 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide will have moderate solubility in a range of solvents.

Experimental Protocol for Solubility Determination (Thermodynamic Shake-Flask Method):

Materials:

-

4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide

-

Various solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker at a constant temperature (e.g., 25 °C or 37 °C)

-

Centrifuge

-

HPLC system with a suitable column and detector

-

Analytical balance

Procedure:

-

Add an excess amount of the compound to a known volume of each solvent in separate vials.

-

Seal the vials and place them in a shaking incubator for 24-48 hours to ensure equilibrium is reached.

-

After incubation, centrifuge the samples to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent.

-

Determine the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

-

The solubility is expressed in mg/mL or µg/mL.

Lipophilicity (LogP)

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key determinant of its ability to cross biological membranes. A balanced LogP is often desirable for oral drug candidates.

Experimental Protocol for LogP Determination (Shake-Flask Method):

Materials:

-

4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Centrifuge tubes

-

Vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

Procedure:

-

Prepare a stock solution of the compound in either water or n-octanol.

-

Add equal volumes of the pre-saturated n-octanol and water to a centrifuge tube.

-

Add a known amount of the compound stock solution to the biphasic system.

-

Vortex the mixture vigorously for several minutes to ensure thorough mixing.

-

Centrifuge the tube to achieve complete separation of the two phases.

-

Carefully withdraw aliquots from both the aqueous and organic layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient, P = [Concentration in octanol] / [Concentration in water].

-

The LogP is the logarithm of the partition coefficient (LogP = log₁₀(P)).

Stability

The stability of a drug candidate under various conditions is crucial for its development and formulation. The carbohydrazide moiety can be susceptible to hydrolysis, particularly at non-neutral pH.

Protocol for Preliminary Stability Assessment:

Materials:

-

4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide

-

Aqueous buffers of different pH values (e.g., pH 2, pH 7.4, pH 9)

-

HPLC system

-

Incubator

Procedure:

-

Prepare solutions of the compound in the different pH buffers at a known concentration.

-

Incubate the solutions at a controlled temperature (e.g., 37 °C).

-

At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.

-

Immediately analyze the samples by HPLC to determine the remaining concentration of the parent compound.

-

Plot the concentration of the compound versus time to assess its degradation profile at different pH values.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are essential for confirming the structure and purity of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure.

Expected ¹H NMR Spectral Features (in DMSO-d₆):

-

Aromatic Protons (Phenyl Ring): Multiplets in the range of δ 7.5-8.0 ppm.

-

Methyl Protons (-CH₃): A singlet at approximately δ 2.5-2.7 ppm.

-

Carbohydrazide Protons (-CONHNH₂): Broad singlets for the NH and NH₂ protons, typically downfield (δ > 9.0 ppm). The exact chemical shifts can be concentration and temperature-dependent.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

-

Carbonyl Carbon (C=O): A signal in the range of δ 160-165 ppm.

-

Thiazole Carbons: Signals for the C2, C4, and C5 carbons of the thiazole ring. The C2 carbon, attached to the phenyl group and nitrogen, will be significantly downfield.

-

Phenyl Carbons: Signals in the aromatic region (δ 125-140 ppm).

-

Methyl Carbon (-CH₃): A signal in the aliphatic region (δ 15-20 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

Expected IR Absorption Bands (cm⁻¹):

-

N-H Stretching (Carbohydrazide): Broad bands in the region of 3200-3400 cm⁻¹.

-

C=O Stretching (Amide I): A strong absorption band around 1650-1680 cm⁻¹.

-

N-H Bending (Amide II): A band around 1520-1550 cm⁻¹.

-

C=N and C=C Stretching (Thiazole and Phenyl Rings): Absorptions in the 1400-1600 cm⁻¹ region.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity of the compound and for quantitative analysis in various assays.

Exemplary HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (often with a small amount of acid like formic acid or TFA for better peak shape). A typical starting point could be a 50:50 mixture.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm or 280 nm, to be determined by UV-Vis spectroscopy).

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled (e.g., 25-30 °C).

Caption: Analytical workflow for the characterization of the target compound.

Conclusion

4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is a molecule with a scientifically significant scaffold that holds promise for further exploration in drug discovery. This guide has provided a detailed overview of its synthesis and key physicochemical properties, along with robust experimental protocols for its characterization. The information presented herein is intended to empower researchers to confidently work with this compound and to facilitate the design and development of novel derivatives with enhanced therapeutic potential. A comprehensive understanding of these fundamental properties is the bedrock upon which successful drug development programs are built.

References

-

PrepChem.com. Preparation of carbohydrazide. Available from: [Link]

-

ResearchGate. The reaction of ester 1 with hydrazine hydrate. Available from: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

- Google Patents. US4496761A - Process for making carbohydrazide.

-

SynArchive. Hantzsch Thiazole Synthesis. Available from: [Link]

-

MDPI. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from: [Link]

-

NIH National Center for Biotechnology Information. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

-

ResearchGate. Table 4 . 13 C-NMR chemical shifts (ppm) of the carbonyl groups of NAH... Available from: [Link]

-

ResearchGate. The Hantzsch Thiazole Synthesis. | Download Scientific Diagram. Available from: [Link]

-

NIH National Center for Biotechnology Information. 4-{methyl}. Available from: [Link]

-

ResearchGate. Hantzsch synthesis of 2‐substituted‐4‐phenylthiazolo‐5‐carboxylates and... | Download Scientific Diagram. Available from: [Link]

-

ResearchGate. FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link]

-

International Union of Crystallography. Crystal structure of 5-(β-d-glucopyranosylthio)-N-(4-methylphenyl)-1,3,4-thiadiazol-2-amine. Available from: [Link]

-

Journal of Kufa for Chemical Sciences. Synthesis, Characterization of Some New Schiff Bases and Thiazolidinone Derivatives Derived from Phenyl Hydrazide and Evaluation of Their Biological Activity. Available from: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

-

Beilstein Journal of Organic Chemistry. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Available from: [Link]

-

SpectraBase. 4-Methyl-2-phenyl-5-(prop-2-enylthio)thiazole - Optional[13C NMR]. Available from: [Link]

-

MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

NIH National Center for Biotechnology Information. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. Available from: [Link]

- Google Patents. WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

-

SpectraBase. Thiazole-2-hydrazine, 5-methyl-4-phenyl-. Available from: [Link]

-

ResearchGate. (PDF) SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. Available from: [Link]

-

NIH National Center for Biotechnology Information. 4-Methyl-5-phenyl-1,3-thiazole-2-carboxamide. Available from: [Link]

-

MDPI. (E)-N′-(4-Fluorobenzylidene)-5-methyl-2-(pyridin-3-yl)thiazole-4-carbohydrazide. Available from: [Link]

-

MDPI. 4-Methyl/Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-ones Synthesis: Mechanistic Pathway Study and Single-Crystal X-ray Analysis of the Intermediates. Available from: [Link]

-

NIH National Center for Biotechnology Information. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). Available from: [Link]

-

NIH National Center for Biotechnology Information. Utility of 3-(2-oxo-2H-chromen-3-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde in the synthesis of novel 1,3,4-thiadiazoles or 1,3-thiazoles and study their cytotoxic activity. Available from: [Link]

Sources

- 1. Synthesis of carbohydrazide_Chemicalbook [chemicalbook.com]

- 2. mdpi.com [mdpi.com]

- 3. A Review on Synthesis of Carbohydrazide Derivatives [ajgreenchem.com]

- 4. synarchive.com [synarchive.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | C13H13NO2S | CID 2743970 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE | 61292-08-8 [m.chemicalbook.com]

- 9. scbt.com [scbt.com]

- 10. mdpi.com [mdpi.com]

4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide spectral analysis

An In-depth Technical Guide to the Spectral Analysis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide

Introduction: Unveiling a Scaffold of Pharmacological Interest

The heterocyclic compound 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide (Molecular Formula: C₁₁H₁₁N₃OS, CAS No: 61292-08-8) represents a confluence of two critical pharmacophores: the thiazole ring and the carbohydrazide moiety.[1] Thiazole derivatives are renowned for their broad spectrum of biological activities, forming the core of numerous FDA-approved drugs with antimicrobial, anti-inflammatory, and anticancer properties.[2][3][4][5] Similarly, the hydrazide-hydrazone functional group is a key structural feature in various chemotherapeutic agents, valued for its coordinating capabilities and diverse biological actions.[6]

This guide provides an in-depth analysis of the essential spectroscopic techniques required to unambiguously confirm the structure and purity of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. As Senior Application Scientists, our goal is not merely to present data but to illuminate the rationale behind the spectral features, offering a self-validating framework for researchers in medicinal chemistry and drug development.

Molecular Structure and Spectroscopic Correlation

A complete understanding of the spectral data begins with a clear visualization of the molecular architecture. The numbering convention used herein is systematic for analytical purposes.

Caption: Molecular structure of the title compound.

¹H NMR Spectroscopy: Mapping the Proton Environment

Principle & Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this molecule, ¹H NMR is essential to confirm the presence and connectivity of the methyl, phenyl, and hydrazide protons.

Experimental Protocol

-

Sample Preparation: Accurately weigh ~5-10 mg of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solubilizing power and for its ability to slow the exchange of labile N-H protons, allowing for their observation.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Record the spectrum at 25°C. Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm). Acquire 16-32 scans to ensure a good signal-to-noise ratio.

-

D₂O Exchange: After the initial spectrum is acquired, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. This confirmatory test identifies the exchangeable N-H protons, which will disappear or significantly diminish in intensity.

Data Interpretation and Expected Spectrum

The ¹H NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment in the molecule. The chemical shifts are influenced by the electron-withdrawing and -donating effects of adjacent functional groups.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale & Corroboration |

| -CH₃ (on C4) | ~2.7 | Singlet (s) | 3H | The methyl group is attached to the thiazole ring and has no adjacent protons, resulting in a sharp singlet.[7] |

| Phenyl-H (C2', C6') | ~7.9-8.1 | Multiplet (m) | 2H | These protons are ortho to the electron-withdrawing thiazole ring, causing them to be deshielded and appear downfield. |

| Phenyl-H (C3', C4', C5') | ~7.5-7.6 | Multiplet (m) | 3H | These meta and para protons of the phenyl ring are less deshielded and resonate in a typical aromatic region. |

| -NH₂ (Hydrazide) | ~4.6-5.0 | Broad Singlet (br s) | 2H | These terminal amine protons are labile. The signal is typically broad due to quadrupole effects of the nitrogen and chemical exchange. Will disappear upon D₂O exchange. |

| -CONH- (Hydrazide) | ~10.2-10.4 | Broad Singlet (br s) | 1H | The amide proton is significantly deshielded due to the adjacent carbonyl group and resonance effects.[7] It is also labile and will disappear upon D₂O exchange. |

Table 1: Predicted ¹H NMR Spectral Data in DMSO-d₆.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Principle & Rationale: ¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. Each unique carbon atom in a different electronic environment gives a distinct signal. This technique is crucial for confirming the presence of the thiazole ring carbons, the phenyl carbons, and, most diagnostically, the carbonyl carbon of the hydrazide group.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (at ~100 MHz).

-

Data Acquisition: Employ a proton-decoupled sequence (e.g., zgpg30) to produce a spectrum with singlets for each carbon, simplifying interpretation. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of the ¹³C isotope.

Data Interpretation and Expected Spectrum

The ¹³C NMR spectrum will provide a count of the unique carbon atoms and confirm the key functional groups based on their characteristic chemical shifts.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale & Corroboration |

| -CH₃ (on C4) | ~17-18 | The methyl carbon is in the typical aliphatic region.[7] |

| Thiazole C5 | ~112-114 | This carbon is attached to the electron-withdrawing carbohydrazide group.[7] |

| Phenyl C2', C6' | ~127-128 | Aromatic carbons ortho to the substituent. |

| Phenyl C3', C5' | ~129-130 | Aromatic carbons meta to the substituent.[7] |

| Phenyl C4' | ~131-132 | The para carbon of the phenyl ring. |

| Phenyl C1' | ~132-133 | The ipso-carbon attached to the thiazole ring. |

| Thiazole C4 | ~156-157 | This carbon is part of the C=N bond within the thiazole ring and is attached to the methyl group.[7] |

| -C=O (Carbonyl) | ~161-162 | The carbonyl carbon of the amide is highly deshielded and appears significantly downfield, serving as a key diagnostic signal.[7] |

| Thiazole C2 | ~165-166 | This carbon is bonded to both sulfur and nitrogen and is attached to the phenyl ring, making it the most deshielded of the thiazole carbons.[7] |

Table 2: Predicted ¹³C NMR Spectral Data in DMSO-d₆.

FT-IR Spectroscopy: Identifying Functional Groups

Principle & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. It is an exceptionally powerful and rapid tool for identifying the presence of key functional groups, providing a molecular "fingerprint." For this compound, FT-IR will confirm the N-H, C=O, and C=N bonds that are central to its identity.

Experimental Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade KBr. Grind the mixture thoroughly to a fine powder and press it into a thin, transparent disc using a hydraulic press.

-

Instrumentation: Use a standard FT-IR spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Acquire an air background spectrum first, which is then automatically subtracted from the sample spectrum.

Data Interpretation and Expected Spectrum

The IR spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

| Vibrational Mode | Expected Absorption (cm⁻¹) | Intensity | Functional Group |

| N-H Stretch | 3300 - 3150 | Medium-Strong | -NH and -NH₂ (Hydrazide) |

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Phenyl Ring |

| Aliphatic C-H Stretch | 2980 - 2850 | Weak | -CH₃ Group |

| C=O Stretch (Amide I) | 1660 - 1640 | Strong | Carbonyl (Hydrazide) |

| N-H Bend (Amide II) | 1620 - 1590 | Medium | -NH (Hydrazide) |

| C=N / C=C Stretch | 1580 - 1450 | Medium-Strong | Thiazole & Phenyl Rings |

Table 3: Predicted FT-IR Characteristic Absorption Bands.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Principle & Rationale: Mass Spectrometry (MS) is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. High-resolution mass spectrometry (HRMS) provides an extremely accurate molecular weight, allowing for the determination of the molecular formula. Furthermore, the fragmentation pattern observed under techniques like Electron Impact (EI) ionization offers a roadmap of the molecule's structure, as weaker bonds tend to break preferentially.

Experimental Protocol

-

Sample Preparation: Dissolve a small amount of the sample (~0.1 mg) in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer capable of a "soft" ionization technique like Electrospray Ionization (ESI) for accurate mass determination and a "hard" technique like Electron Impact (EI) for fragmentation analysis.

-

Data Acquisition:

-

ESI-HRMS: Infuse the sample solution directly into the ESI source. Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

EI-MS: Introduce the sample (often via a direct insertion probe) into the EI source. The standard electron energy is 70 eV.

-

Data Interpretation and Expected Fragmentation

-

Molecular Ion: The molecular weight is 233.29 g/mol . ESI-HRMS should show a prominent ion at m/z ~234.1, corresponding to the [M+H]⁺ adduct. EI-MS will show the molecular ion peak (M⁺˙) at m/z 233.

-

Fragmentation Pathway: The carbohydrazide linkage is a common point of initial cleavage. The fragmentation pattern provides a self-validating puzzle that, when solved, confirms the connectivity of the molecular components.

Sources

- 1. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE | 61292-08-8 [m.chemicalbook.com]

- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. As a molecule of interest in medicinal chemistry, its unambiguous structural confirmation is paramount. This document details the predicted ¹H and ¹³C NMR spectral data, including chemical shift assignments, multiplicities, and coupling constants. The interpretation is grounded in fundamental NMR principles and comparative data from analogous chemical structures. Furthermore, a robust, field-proven experimental protocol for acquiring high-quality NMR data for this and similar compounds is presented, ensuring reproducibility and scientific rigor.

Introduction and Molecular Structure

4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide (MF: C₁₁H₁₁N₃OS, MW: 233.29 g/mol ) is a heterocyclic compound featuring a core thiazole ring substituted with phenyl, methyl, and carbohydrazide moieties[1]. These functional groups are common in pharmacologically active molecules, making this scaffold a subject of interest. NMR spectroscopy is the most powerful technique for the unambiguous determination of its molecular structure in solution[2][3]. By analyzing the chemical environment of each proton and carbon atom, we can confirm the connectivity and integrity of the synthesized compound.

For clarity in spectral assignment, the atoms of the molecule are numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

Figure 1: Numbered structure of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The choice of solvent is critical; Dimethyl sulfoxide-d₆ (DMSO-d₆) is selected as the ideal solvent. Its high polarity ensures dissolution, and its ability to form hydrogen bonds slows the chemical exchange of the -NH and -NH₂ protons, allowing them to be observed as distinct, albeit often broad, signals[4].

Table 1: Predicted ¹H NMR Data for 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |

|---|---|---|---|---|

| ~9.5 - 9.8 | br s | 1H | N² -H | The amide proton of the hydrazide is significantly deshielded due to the inductive effect of the adjacent carbonyl group and resonance. It typically appears as a broad singlet[5]. |

| ~7.9 - 8.1 | m | 2H | C⁷ -H (ortho-Ph) | Protons ortho to the thiazole ring are deshielded by the ring's electron-withdrawing nature and anisotropy. They appear downfield within the aromatic region. |

| ~7.4 - 7.6 | m | 3H | C⁸, C⁹ -H (meta, para-Ph) | The meta and para protons of the phenyl ring are in a more conventional aromatic environment and typically overlap to form a complex multiplet. |

| ~4.4 - 4.6 | br s | 2H | N³ -H₂ | The terminal amine protons of the hydrazide are less deshielded than the amide proton. Their signal is often broad due to quadrupole effects from the nitrogen and chemical exchange[5]. |

| ~2.6 - 2.7 | s | 3H | C¹¹ -H₃ | The methyl group at C4 of the thiazole ring has no adjacent protons, resulting in a sharp singlet. Its position is characteristic of a methyl group on an aromatic heterocyclic system[6]. |

Key: s = singlet; br s = broad singlet; m = multiplet.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number and electronic environment of unique carbon atoms in the molecule. The spectrum is typically acquired with proton decoupling, resulting in each unique carbon appearing as a single line[7].

Table 2: Predicted ¹³C NMR Data for 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |

|---|---|---|

| ~165 - 168 | C² (Thiazole) | This quaternary carbon is bonded to two heteroatoms (N and S) and the phenyl ring, causing it to be significantly deshielded and appear far downfield[8]. |

| ~160 - 162 | C¹⁰ (C=O) | The carbonyl carbon of the hydrazide group is highly deshielded due to the electronegativity of the oxygen atom, appearing in the typical range for amide/ester carbonyls[9]. |

| ~148 - 150 | C⁴ (Thiazole) | This substituted carbon of the thiazole ring appears downfield, influenced by the adjacent sulfur atom and the attached methyl group. |

| ~133 - 134 | C⁶ (ipso-Ph) | The ipso-carbon of the phenyl ring, directly attached to the thiazole, is a quaternary carbon whose chemical shift is influenced by the heterocyclic substituent. |

| ~130 - 131 | C⁹ (para-Ph) | The para-carbon of the phenyl ring. |

| ~129 - 130 | C⁸ (meta-Ph) | The meta-carbons of the phenyl ring. These often have a similar chemical shift to the para-carbon. |

| ~126 - 127 | C⁷ (ortho-Ph) | The ortho-carbons of the phenyl ring. |

| ~115 - 117 | C⁵ (Thiazole) | This quaternary carbon, bonded to the carbonyl group, appears at a relatively upfield position for a thiazole ring carbon due to the specific substitution pattern. |

| ~16 - 18 | C¹¹ (CH₃) | The methyl carbon appears in the characteristic upfield aliphatic region. |

Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system, ensuring high-quality, reproducible data for structural elucidation of small organic molecules[10][11].

Sample Preparation

-

Weighing: Accurately weigh 10–15 mg of the purified, dry 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide.

-

Causality: Using a sufficient mass ensures a good signal-to-noise ratio, especially for the less sensitive ¹³C nucleus, without causing issues with sample solubility or line broadening[11].

-

-

Solvent Addition: Transfer the sample to a clean, dry vial. Add approximately 0.7 mL of high-purity DMSO-d₆ (99.9 atom % D).

-

Dissolution: Gently vortex or sonicate the vial for 1-2 minutes to ensure complete dissolution. A clear, particulate-free solution is required for optimal spectral quality.

-

Transfer: Using a Pasteur pipette plugged with a small amount of glass wool, filter the solution directly into a 5 mm NMR tube.

-

Causality: Filtering removes any microscopic solid impurities that can degrade the magnetic field homogeneity (shimming) and broaden the NMR signals[11].

-

-

Capping: Securely cap the NMR tube to prevent contamination and solvent evaporation. Label it clearly.

NMR Data Acquisition

The following parameters are based on a standard 400 MHz NMR spectrometer but can be adapted for other field strengths[11].

Figure 2: Standard workflow for NMR data acquisition and processing.

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse (e.g., zg30).

-

Spectral Width: 16 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 2 seconds. Insight: A delay of 1-2 seconds is sufficient for most protons, ensuring the system returns to equilibrium between pulses for accurate integration.

-

Number of Scans: 16 to 64. Insight: This provides excellent signal-to-noise for a ~15 mg sample.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30).

-

Spectral Width: 220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2-5 seconds. Insight: Quaternary carbons often have longer relaxation times. A longer delay (≥2s) is crucial for their reliable detection and quantitative accuracy, if needed.

-

Number of Scans: 1024 to 4096. Insight: A higher number of scans is necessary to compensate for the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus[7].

Conclusion

The structural integrity of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide can be confidently established using ¹H and ¹³C NMR spectroscopy. The predicted spectral data, based on established chemical shift principles and analysis of related structures, provides a clear roadmap for interpretation. The characteristic signals of the phenyl, methyl, thiazole, and carbohydrazide moieties all appear in distinct and predictable regions of the spectra. By following the robust experimental protocol detailed herein, researchers can generate high-fidelity data, enabling unambiguous confirmation of the target molecule and ensuring the reliability of subsequent research and development efforts.

References

-

Beilstein Journals. (2022). and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Available at: [Link]

-

Sharma, V. P. (n.d.). Asian Journal of Chemistry - 13C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Available at: [Link]

-

Chemistry LibreTexts. (2023). NMR - Interpretation. Available at: [Link]

-

ResearchGate. (n.d.). The ¹H & ¹³C NMR spectra of thiazole derivative 10d. Available at: [Link]

-

Chemistry LibreTexts. (2022). 4.7: NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of hydrazide ligand 2 (a) and its complex 2c (b). Available at: [Link]

-

ResearchGate. (2018). 13C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available at: [Link]

-

Jiménez, B., et al. (2024). NMR spectroscopy of small molecules in solution. Royal Society of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and bioevaluation of 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid/carbohydrazide derivatives as potent xanthine oxidase inhibitors. Available at: [Link]

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Available at: [Link]

-

MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available at: [Link]

-

YouTube. (2015). Interpreting NMR Spectra 1. Available at: [Link] Kot5v4

-

New Journal of Chemistry. (2023). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. Available at: [Link]

-

ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]

-

Springer Nature Experiments. (n.d.). NMR Protocols and Methods. Available at: [Link]

-

ResearchGate. (n.d.). Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds.... Available at: [Link]

-

Compound Interest. (2015). A guide to 13C NMR chemical shift values. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

- 1. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE | 61292-08-8 [m.chemicalbook.com]

- 2. NMR Spectroscopy [www2.chemistry.msu.edu]

- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. compoundchem.com [compoundchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. books.rsc.org [books.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. beilstein-journals.org [beilstein-journals.org]

FT-IR and Mass Spectrometry of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide

An In-Depth Technical Guide to the FT-IR and Mass Spectrometric Analysis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide

Authored by a Senior Application Scientist

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a cornerstone heterocyclic motif in medicinal chemistry, renowned for its presence in a wide array of pharmacologically active agents, including antimicrobial, antifungal, and anticancer drugs.[1][2] The compound 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide serves as a valuable synthon—a foundational building block—for the synthesis of more complex therapeutic candidates.[3][4] Its structure combines the stable phenyl-thiazole core with a reactive carbohydrazide moiety, making it a versatile precursor for developing novel derivatives.

Accurate structural elucidation and characterization are paramount in the drug development pipeline to ensure purity, confirm identity, and understand chemical behavior. This guide provides a comprehensive technical overview of two primary analytical techniques for this purpose: Fourier-Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS). We will explore the theoretical underpinnings, practical experimental protocols, and detailed data interpretation, grounded in established scientific principles.

Analytical Workflow: A Synergistic Approach

The characterization of a synthesized compound like 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is not a linear process but a synergistic one. FT-IR provides definitive information about the functional groups present, while Mass Spectrometry confirms the molecular weight and offers structural clues through fragmentation analysis. Together, they provide a high-fidelity confirmation of the molecular structure.

Caption: Overall workflow for structural elucidation.

Part 1: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. It operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, resulting in a unique spectral fingerprint.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation and is suitable for solid powders.

-

Instrument Preparation: Ensure the FT-IR spectrometer, equipped with an ATR accessory (commonly a diamond or zinc selenide crystal), is powered on and has undergone its startup diagnostics.

-

Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum to account for ambient atmospheric absorbances (CO₂, H₂O).

-

Sample Application: Place a small amount (1-5 mg) of the purified 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide powder onto the center of the ATR crystal.

-

Pressure Application: Lower the ATR press arm to apply consistent pressure, ensuring intimate contact between the sample and the crystal surface. This is crucial for obtaining a high-quality spectrum.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000–500 cm⁻¹.[5]

-

Post-Acquisition: Clean the crystal and press arm thoroughly before analyzing the next sample.

Data Interpretation: Expected Vibrational Modes

The FT-IR spectrum of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is expected to exhibit characteristic absorption bands corresponding to its distinct functional groups. The interpretation relies on comparing observed peaks to established correlation tables and data from similar structures in the literature.[6][7][8]

Table 1: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) Range | Vibration Type | Functional Group | Rationale & Commentary |

| 3350 - 3250 | N-H Asymmetric & Symmetric Stretch | Hydrazide (-NHNH₂) | The presence of two distinct peaks or a broad band in this region is a strong indicator of the primary amine of the hydrazide group.[8] |

| 3200 - 3000 | C-H Aromatic Stretch | Phenyl Ring | These are typically sharp, medium-to-weak bands appearing just above 3000 cm⁻¹. |

| 2980 - 2900 | C-H Aliphatic Stretch | Methyl (-CH₃) | Stretching vibrations from the methyl group at the C4 position of the thiazole ring.[8] |

| 1680 - 1650 | C=O Stretch (Amide I) | Carbohydrazide (-CONH-) | This is expected to be a very strong, sharp absorption and is one of the most diagnostic peaks for confirming the carbohydrazide moiety.[8][9] |

| 1620 - 1580 | N-H Bend (Amide II) | Hydrazide (-NH₂) | This bending vibration, coupled with C-N stretching, is characteristic of the amide/hydrazide linkage. |

| 1600 - 1550 | C=N Stretch | Thiazole Ring | The carbon-nitrogen double bond within the heterocyclic ring gives rise to a strong absorption in this region.[7] |

| 1500 - 1400 | C=C Aromatic Ring Stretch | Phenyl Ring | Multiple sharp bands of variable intensity are expected, characteristic of the phenyl group's skeletal vibrations. |

| ~750 & ~690 | C-H Out-of-Plane Bend | Monosubstituted Phenyl | The presence of strong bands in these regions strongly suggests a monosubstituted benzene ring. |

| 700 - 600 | C-S Stretch | Thiazole Ring | The carbon-sulfur bond vibration is typically weak and can be difficult to assign definitively but is expected in this fingerprint region.[7] |

Part 2: Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural elucidation, Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used. ESI is a soft ionization technique that is particularly useful for obtaining a clear molecular ion peak, while EI's higher energy causes predictable fragmentation, revealing the molecule's structural backbone.[10]

Experimental Protocol: Electrospray Ionization - Time of Flight (ESI-TOF) MS

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The choice of solvent is critical for ensuring good solubility and efficient ionization.[11]

-

Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Method Development: Set the key ESI source parameters: spray voltage, capillary temperature, and nebulizing gas flow. For this molecule, analysis in positive ion mode is appropriate due to the presence of basic nitrogen atoms that can be readily protonated.

-

Sample Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu). The high resolution of a TOF analyzer allows for the determination of the accurate mass and, consequently, the elemental formula.

Data Interpretation: Molecular Ion and Fragmentation Pathway

The primary goal is to identify the molecular ion peak and analyze its fragmentation pattern to confirm the connectivity of the atoms. The molecular formula for 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide is C₁₁H₁₁N₃OS, with a monoisotopic mass of 233.0650 g/mol .[12]

-

Molecular Ion Peak: In positive-mode ESI-MS, the primary ion observed will be the protonated molecule, [M+H]⁺, at m/z 234.0728 . A high-resolution instrument should detect this mass with high accuracy (typically <5 ppm error). The molecular ion radical cation, M⁺•, at m/z 233.0650 would be the parent peak in EI-MS.

-

Fragmentation Analysis: Energetically unstable molecular ions break apart into smaller, more stable fragment ions. The analysis of the mass differences between peaks reveals the neutral fragments that were lost, providing a roadmap of the molecule's structure.[13][14]

Caption: Proposed ESI-MS fragmentation pathway.

Table 2: Predicted Key Mass Fragments

| m/z (Positive Ion Mode) | Proposed Fragment Structure | Neutral Loss | Rationale for Fragmentation |

| 234 | [C₁₁H₁₁N₃OS + H]⁺ | - | Protonated molecular ion. |

| 203 | [C₁₁H₈N₂OS]⁺• | NH₂NH | Cleavage of the N-N bond in the hydrazide group is a common and energetically favorable fragmentation pathway for carbohydrazides.[15] |

| 175 | [C₁₀H₈N₂S]⁺• | CO | Subsequent loss of the carbonyl group as carbon monoxide from the m/z 203 fragment. This is a characteristic fragmentation for acylium ions. |

| 134 | [C₈H₈N]⁺ | CH₃CN | Fragmentation of the thiazole ring itself, leading to the loss of a neutral acetonitrile fragment from the m/z 175 ion. |

| 104 | [C₇H₆N]⁺ | C₃H₃NS | Cleavage across the thiazole ring leading to the formation of the stable benzonitrile cation. |

Conclusion

The combined application of FT-IR spectroscopy and mass spectrometry provides a robust and definitive method for the structural characterization of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide. FT-IR confirms the presence of essential functional groups—notably the hydrazide C=O and N-H stretches—while high-resolution mass spectrometry validates the elemental composition and molecular weight. The predictable fragmentation pattern observed in MS further corroborates the connectivity of the thiazole, phenyl, and carbohydrazide moieties. This dual-pronged analytical approach ensures the identity and purity of this key synthetic intermediate, a critical step in the rigorous process of drug discovery and development.

References

-

ResearchGate. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Available from: [Link]

-

PubMed Central (PMC). (n.d.). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. Available from: [Link]

-

Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Available from: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature. Available from: [Link]

-

PubMed Central (PMC). (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available from: [Link]

-

MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Available from: [Link]

-

MDPI. (n.d.). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Available from: [Link]

-

MDPI. (n.d.). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

-

JETIR Research Journal. (n.d.). Efficient Synthesis and Characterization of Thiazole Derivative. Available from: [Link]

-

Semantic Scholar. (2021). Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Available from: [Link]

-

ResearchGate. (n.d.). (a) Observed IR spectrum of thiazole (1) isolated in a solid argon.... Available from: [Link]

-

MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Available from: [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

-

Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Available from: [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Available from: [Link]

-

PubMed Central (PMC). (2019). (R)-2-Phenyl-4,5-Dihydrothiazole-4-Carboxamide Derivatives Containing a Diacylhydrazine Group: Synthesis, Biological Evaluation, and SARs. Available from: [Link]

-

4-Methyl-2-[3-(1H-pyrrol-1-yl)phenyl]-1,3-thiazole-5-carbohydrazide, 97%. (n.d.). Available from: [Link]

-

ResearchGate. (2002). Some Reactions of 3-Methyl-5-oxo-1-phenyl-Δ2-pyrazoline-4-thiocarbohydrazide. Available from: [Link]

-

PubMed. (2008). Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. Available from: [Link]

Sources

- 1. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies | MDPI [mdpi.com]

- 2. jetir.org [jetir.org]

- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrevlett.com [chemrevlett.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterizat ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06469G [pubs.rsc.org]

- 11. benchchem.com [benchchem.com]

- 12. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE | 61292-08-8 [m.chemicalbook.com]

- 13. chemguide.co.uk [chemguide.co.uk]

- 14. scienceready.com.au [scienceready.com.au]

- 15. chem.libretexts.org [chem.libretexts.org]

Synthesis and Characterization of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide: A Senior Application Scientist's Field-Proven Guide

An In-Depth Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and detailed characterization of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide, a heterocyclic compound of significant interest in medicinal chemistry. The thiazole nucleus is a prominent scaffold in numerous pharmacologically active agents, and its carbohydrazide derivatives serve as crucial synthons for constructing more complex bioactive molecules[1]. This document outlines a robust and efficient two-step synthetic protocol, beginning with the well-established Hantzsch thiazole synthesis to form the core heterocyclic ester, followed by its conversion to the target carbohydrazide via hydrazinolysis. We will delve into the mechanistic rationale behind the chosen synthetic strategy and provide detailed, step-by-step experimental procedures. Furthermore, this guide establishes a self-validating framework for the structural confirmation and purity assessment of the final compound using a suite of analytical techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). All quantitative data and experimental workflows are summarized in clear, accessible formats to support researchers and drug development professionals in their synthetic and analytical endeavors.

Introduction: The Significance of the Thiazole Scaffold

The 1,3-thiazole ring is a privileged heterocyclic motif integral to a wide array of natural products and synthetic pharmaceuticals. Its presence in biologically vital molecules like Thiamine (Vitamin B1) underscores its fundamental role in biological systems. In modern drug discovery, the thiazole core is recognized for its ability to engage in various biological interactions, leading to a broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties[1][2].

The carbohydrazide functional group (-CONHNH₂) is a versatile chemical handle. It not only enhances the pharmacological profile of a molecule through additional hydrogen bonding interactions but also serves as a key building block for the synthesis of other heterocyclic systems like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and pyrazoles[3][4]. The title compound, 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide, therefore represents a strategically important intermediate, merging the therapeutic potential of the thiazole ring with the synthetic flexibility of the carbohydrazide moiety[1]. This guide provides a field-proven pathway to access this valuable compound with high purity.

Synthetic Strategy and Experimental Protocol

The synthesis is logically approached in two primary stages: the construction of the thiazole ring system followed by the functionalization of the ester group into the desired carbohydrazide.

Retrosynthetic Analysis & Workflow

Our retrosynthetic approach begins by disconnecting the carbohydrazide C-N bond, identifying Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate as the key precursor. This thiazole ester is then disconnected via the Hantzsch thiazole synthesis pathway, leading back to commercially available starting materials: Thiobenzamide and an α-halo ketoester, specifically Ethyl 2-chloroacetoacetate. This strategy is chosen for its reliability, high yields, and the mild conditions under which it can be performed[5][6][7].

Caption: Retrosynthetic pathway for the target compound.

Stage 1: Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate

This stage employs the Hantzsch thiazole synthesis, a classic condensation reaction between a thioamide and an α-haloketone[6][8]. The mechanism initiates with a nucleophilic attack by the sulfur atom of thiobenzamide on the electrophilic carbon bearing the chlorine atom in ethyl 2-chloroacetoacetate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring[9].

Experimental Protocol:

-

Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve thiobenzamide (0.1 mol) in absolute ethanol (100 mL).

-

Reaction Initiation: To the stirred solution, add ethyl 2-chloroacetoacetate (0.1 mol) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature. A solid product will typically precipitate. If not, slowly pour the mixture into ice-cold water (200 mL) with stirring to induce precipitation.

-

Isolation and Purification: Filter the resulting solid precipitate using a Buchner funnel, wash with cold water, and then a small amount of cold ethanol. Recrystallize the crude product from ethanol to obtain pure Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate as a crystalline solid.

Stage 2: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide

The second stage involves the nucleophilic acyl substitution of the ethoxy group (-OEt) of the ester with hydrazine hydrate. This reaction, known as hydrazinolysis, is a standard and highly efficient method for converting esters to their corresponding hydrazides[3][10][11].

Experimental Protocol:

-

Reagent Setup: In a 100 mL round-bottom flask, suspend the synthesized Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (0.05 mol) in absolute ethanol (50 mL).

-

Hydrazine Addition: Add hydrazine hydrate (99-100%, 0.1 mol, 2 molar equivalents) to the suspension.

-

Reflux: Heat the mixture to reflux for 8-10 hours. The solid ester will gradually dissolve as it reacts to form the soluble hydrazide.

-

Work-up: Monitor the reaction by TLC until the starting ester spot disappears. Once complete, reduce the solvent volume under reduced pressure.

-

Isolation and Purification: Cool the concentrated solution in an ice bath. The target carbohydrazide will precipitate as a white or off-white solid. Filter the solid, wash with a minimal amount of cold ethanol, and dry under vacuum to yield the pure product.

Characterization and Data Interpretation

A multi-faceted analytical approach is essential to unequivocally confirm the structure and purity of the synthesized 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide.

Caption: Workflow for the analytical characterization of the final product.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule[12][13]. The IR spectrum of the final product provides a distinct fingerprint confirming the successful conversion of the ester to the carbohydrazide.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 3150 | Strong | N-H Stretching (Amide) | Confirms the presence of the -NH and -NH₂ groups of the hydrazide moiety. Often appears as two distinct peaks.[14] |

| 3100 - 3000 | Medium | Aromatic C-H Stretching | Indicates the presence of the phenyl ring. |

| 2950 - 2850 | Medium | Aliphatic C-H Stretching | Corresponds to the methyl group at the C4 position of the thiazole ring. |

| ~1660 | Strong | C=O Stretching (Amide I) | A significant shift from the ester C=O (~1720 cm⁻¹) confirms the formation of the amide bond. |

| ~1610 | Medium | N-H Bending (Amide II) | Characteristic bending vibration of the N-H bond in the hydrazide group. |

| ~1570 | Medium | C=N Stretching | Confirms the integrity of the thiazole ring.[15] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum should account for all 11 protons in the structure.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 | Singlet | 1H | -CONH - | The amide proton, typically deshielded and appearing as a broad singlet.[16] |

| 7.9 - 8.1 | Multiplet | 2H | Aromatic (ortho) | Protons on the phenyl ring adjacent to the thiazole, deshielded by the ring's electron-withdrawing effect. |

| 7.4 - 7.6 | Multiplet | 3H | Aromatic (meta, para) | Remaining protons of the phenyl ring. |

| ~4.5 | Singlet | 2H | -NH₂ | The terminal amine protons, often appear as a broad singlet exchangeable with D₂O.[16] |

| ~2.7 | Singlet | 3H | -CH₃ | The methyl group protons at the C4 position of the thiazole ring.[17] |

¹³C NMR Spectroscopy: The carbon NMR spectrum will validate the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C =O | Carbonyl carbon of the hydrazide group.[18] |

| ~162 | C 2-Thiazole | Carbon atom in the thiazole ring bonded to both N and S, and the phenyl group. |

| ~150 | C 4-Thiazole | Carbon atom in the thiazole ring bonded to the methyl group. |

| 128 - 132 | Phenyl C | Aromatic carbons of the phenyl ring. |

| ~115 | C 5-Thiazole | Carbon atom in the thiazole ring bonded to the carbohydrazide group. |

| ~17 | -C H₃ | Methyl group carbon.[17] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide (C₁₁H₁₁N₃OS), the expected molecular weight is 233.29 g/mol [19].

-

Expected Result: The mass spectrum should show a prominent molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) at m/z ≈ 233 or 234, respectively.

-

Fragmentation: Common fragmentation patterns for thiazoles involve the cleavage of the ring or loss of substituents, which can help in confirming the structure[20][21].

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp and narrow melting range suggests a high degree of purity, whereas a broad and depressed range indicates the presence of impurities. The experimentally determined melting point should be compared with literature values if available.

Conclusion

This guide has detailed a reliable and well-grounded two-step synthesis for 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide, a molecule of high value for further synthetic elaboration in drug discovery programs. The methodology, rooted in the classical Hantzsch thiazole synthesis and standard hydrazinolysis, is both efficient and scalable. The described characterization cascade, employing IR, NMR, and MS, forms a self-validating system that ensures the unambiguous identification and purity assessment of the final product. By explaining the causality behind experimental choices and data interpretation, this document equips researchers with the necessary tools and insights to confidently synthesize and validate this key heterocyclic intermediate.

References

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

-

Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Clarke, G. M., Grigg, R., & Williams, D. H. (1966). Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. Journal of the Chemical Society B: Physical Organic, 339-343. Retrieved from [Link]

-

SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Reddy, T. S., Kanjilal, S., & Kumar, T. P. (2017). Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol. Beilstein Journal of Organic Chemistry, 13, 1249–1255. Retrieved from [Link]

-

YouTube. (2019, January 19). synthesis of thiazoles. Retrieved from [Link]

-

CUTM Courseware. (n.d.). Thiazole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of thiazoles. Retrieved from [Link]

-

Krishikosh. (n.d.). Development and assessment of green synthesis of hydrazides. Retrieved from [Link]

-

Bou-Salah, L., Belaidi, S., Villemin, D., & Choukchou-Braham, N. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1459. Retrieved from [Link]

-

Mohamed, Y. A., Abbas, S. E., El-Gohary, N. S., & Shaaban, M. A. (2011). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. E-Journal of Chemistry, 8(4), 1453-1460. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of thiazole derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Transformation of thioamides to thiazoles. Retrieved from [Link]

- Google Patents. (n.d.). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

ResearchGate. (2024). HOW CAN I COMBINE HYDRAZINE DERIVATIVE AND ESTER (i.e., to replace alkoxy part...). Retrieved from [Link]

-

Sheykhi, M., et al. (2023). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. International Journal of Molecular Sciences, 24(2), 1632. Retrieved from [Link]

-

Dyusebaeva, M., et al. (2022). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. Biointerface Research in Applied Chemistry, 12(4), 5433-5447. Retrieved from [Link]

-

Al-Romaigh, F. A., et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 14(1), 291-310. Retrieved from [Link]

-

Meng, G., et al. (2014). Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. Journal of the Serbian Chemical Society, 79(1), 1-8. Retrieved from [Link]

-

De Souza, A., et al. (2020). Continuous flow synthesis of acyl hydrazides and their application in the synthesis of N-acyl-N′-sulfamoyl-hydrazines. Reaction Chemistry & Engineering, 5(4), 747-754. Retrieved from [Link]

-

El-Metwaly, N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Retrieved from [Link]

- Google Patents. (n.d.). CN103408454A - Preparation method of hydrazide compound.

-

Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(3), 933. Retrieved from [Link]

-

Semantic Scholar. (2021). Synthesis of Novel Thiazolyl Hydrazine Derivatives and Their Antifungal Activity. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Retrieved from [Link]

-

Ušćumlić, G. S., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(11), 3328. Retrieved from [Link]

-

Study Mind. (n.d.). Organic Analysis - Infrared (IR) Spectroscopy (A-Level Chemistry). Retrieved from [Link]

-

Compound Interest. (2015, February 5). Analytical Chemistry – Infrared (IR) Spectroscopy. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

El-Faham, A., et al. (2012). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 17(6), 6585–6604. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). Retrieved from [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. synarchive.com [synarchive.com]

- 7. Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05993K [pubs.rsc.org]

- 8. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. studymind.co.uk [studymind.co.uk]

- 13. compoundchem.com [compoundchem.com]

- 14. semanticscholar.org [semanticscholar.org]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 19. 4-METHYL-2-PHENYL-1,3-THIAZOLE-5-CARBOHYDRAZIDE | 61292-08-8 [m.chemicalbook.com]

- 20. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-2-phenyl-1,3-thiazole-5-carbohydrazide

Abstract